molecular formula C13H15BrN2OS B3846690 1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide

1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide

Cat. No. B3846690
M. Wt: 327.24 g/mol
InChI Key: ZLHFZLMPUTWBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The presence of the methyl and amino groups attached to the phenyl ring suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be an ethanone group and a phenyl ring with a methyl and an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups (like the amino group) can increase solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS.BrH/c1-8-4-6-11(7-5-8)15-13-14-9(2)12(17-13)10(3)16;/h4-7H,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFZLMPUTWBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide
Reactant of Route 2
Reactant of Route 2
1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide
Reactant of Route 3
Reactant of Route 3
1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide
Reactant of Route 4
Reactant of Route 4
1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide
Reactant of Route 5
Reactant of Route 5
1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide
Reactant of Route 6
1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide

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